molecular formula C5H9BrO B11717455 2-(2-Bromoethyl)oxetane

2-(2-Bromoethyl)oxetane

Cat. No.: B11717455
M. Wt: 165.03 g/mol
InChI Key: ZVDZWKMUYONCQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromoethyl)oxetane is a chemical compound characterized by a four-membered oxetane ring with a bromoethyl substituent Oxetanes are known for their strained ring structure, which imparts unique reactivity and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cyclization of an appropriate precursor, such as an epoxide, using a base like sodium hydride (NaH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Another approach involves the use of trimethyloxosulfonium iodide to facilitate the ring closure .

Industrial Production Methods: Industrial production methods for 2-(2-Bromoethyl)oxetane are not well-documented in the literature. the general principles of oxetane synthesis, such as the use of epoxide precursors and cyclization reactions, are likely employed on a larger scale with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoethyl)oxetane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols, for substitution reactions.

    Acids/Bases: For ring-opening reactions, common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)oxetane in chemical reactions involves the reactivity of the strained oxetane ring and the bromoethyl group. The ring strain makes the oxetane susceptible to ring-opening reactions, while the bromoethyl group can participate in substitution reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 2-(2-Bromoethyl)oxetane is unique due to the presence of both the strained oxetane ring and the reactive bromoethyl group. This combination imparts distinct reactivity, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

IUPAC Name

2-(2-bromoethyl)oxetane

InChI

InChI=1S/C5H9BrO/c6-3-1-5-2-4-7-5/h5H,1-4H2

InChI Key

ZVDZWKMUYONCQC-UHFFFAOYSA-N

Canonical SMILES

C1COC1CCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.